
Octadec-11-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-11-enamide: is a long-chain fatty acid amide with the molecular formula C18H35NO . It is a derivative of octadecenoic acid, featuring an amide functional group at the 11th carbon position. This compound is known for its surfactant properties and has been studied for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing octadec-11-enamide involves the direct amidation of octadecenoic acid with ammonia or an amine under dehydrating conditions.
Oxidative Desaturation: Another approach involves the oxidative desaturation of octadecanamide to introduce the double bond at the 11th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Catalysts: Iron, manganese, palladium on carbon
Major Products:
Epoxides: Formed through oxidation of the double bond
Hydroxylated Products: Resulting from further oxidation
Octadecanamide: Produced via reduction
Scientific Research Applications
Chemistry:
Surfactants: Octadec-11-enamide is used as a surfactant in various formulations due to its ability to reduce surface tension.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Cell Signaling: The compound has been studied for its role in cell signaling pathways, particularly in relation to lipid metabolism.
Medicine:
Drug Delivery: this compound is explored for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Mechanism of Action
Octadec-11-enamide exerts its effects primarily through interaction with lipid membranes and receptors. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , influencing lipid metabolism and adipogenesis . The compound binds to the ligand-binding domain of PPARγ, leading to the activation of downstream signaling pathways involved in lipid storage and glucose metabolism.
Comparison with Similar Compounds
Oleamide (Octadec-9-enamide): Similar in structure but with the double bond at the 9th position.
Stearamide (Octadecanamide): Lacks the double bond, making it more saturated and less reactive.
Ceramide NP: A lipid molecule with a similar amide structure, used in skin barrier function improvement.
Uniqueness: Octadec-11-enamide’s unique position of the double bond at the 11th carbon distinguishes it from other fatty acid amides. This structural feature imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in surfactants, drug delivery, and catalysis.
Properties
CAS No. |
117654-34-9 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
octadec-11-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H2,19,20) |
InChI Key |
GCOWPYITHHYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

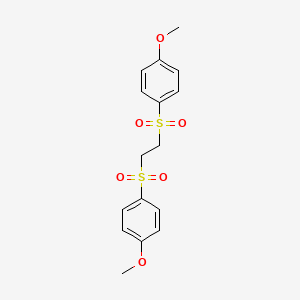
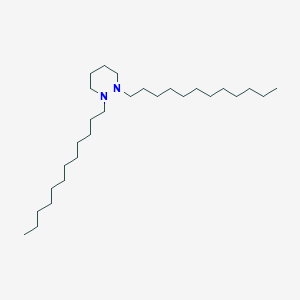
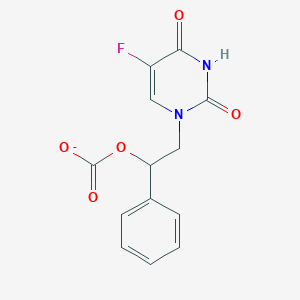

![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
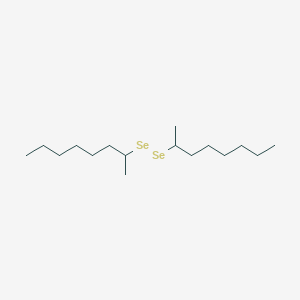
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
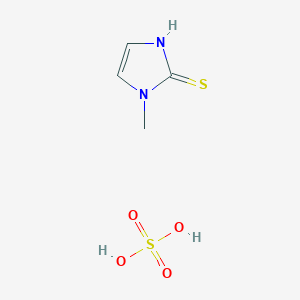
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
